3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms on both the pyridine and pyrazole rings makes it a versatile intermediate for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromopyridine with 4-bromo-1H-pyrazole under suitable conditions. The reaction often requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazole: Another brominated pyrazole derivative with similar reactivity.
5-bromo-2-pyridinecarboxylic acid: A brominated pyridine derivative used in similar applications.
4-bromo-1H-pyrazole: A closely related compound with a single bromine atom on the pyrazole ring.
Uniqueness
3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is unique due to the presence of bromine atoms on both the pyridine and pyrazole rings, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse functionalization compared to similar compounds .
Properties
IUPAC Name |
3-bromo-5-(4-bromopyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-6-1-8(4-11-2-6)13-5-7(10)3-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFJHDLSMWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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